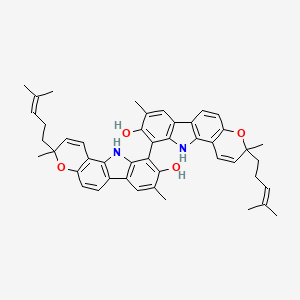

Bispyrafoline D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

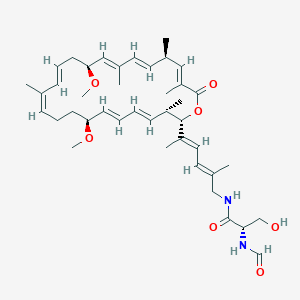

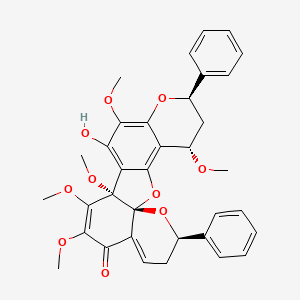

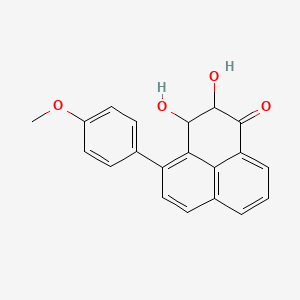

Bispyrafoline D is a dimeric pyranocarbazole alkaloid isolated from the roots of Glycosmis stenocarpa. It is the first dimeric prenylated pyranocarbazole alkaloid with a 1,1’ type of linkage. The compound has been identified as a mixture of diastereomers with a dominant configuration at the axis of chirality .

Vorbereitungsmethoden

Bispyrafoline D is typically isolated from the roots of Glycosmis stenocarpa. The isolation process involves the extraction of the roots using solvents such as hexane and dichloromethane, followed by chromatographic techniques to purify the compound . The structural characterization of bisisomahanine is supported by spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) data .

Analyse Chemischer Reaktionen

Bispyrafoline D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Bispyrafoline D has been studied for its potential inhibitory activity against soluble epoxide hydrolase (sEH). It has been identified as a potent inhibitor of sEH, with an IC50 value of 7.7 ± 1.2 µM . This inhibitory action represents mixed-type enzyme inhibition, making bisisomahanine a valuable compound in the study of enzyme inhibition and potential therapeutic applications .

Wirkmechanismus

The mechanism of action of bisisomahanine involves its interaction with soluble epoxide hydrolase. By inhibiting sEH, bisisomahanine affects the hydrolysis of epoxy fatty acids to their corresponding vicinal diols. This inhibition can modulate various biological processes, including inflammation and cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Bispyrafoline D is similar to other carbazole-type compounds, such as isomahanine and murrayafoline-A. These compounds share structural similarities and exhibit similar biological activities. bisisomahanine’s unique dimeric structure and its potent inhibitory activity against sEH distinguish it from other related compounds .

Eigenschaften

Molekularformel |

C46H48N2O4 |

|---|---|

Molekulargewicht |

692.9 g/mol |

IUPAC-Name |

10-[9-hydroxy-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-10-yl]-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol |

InChI |

InChI=1S/C46H48N2O4/c1-25(2)11-9-19-45(7)21-17-31-35(51-45)15-13-29-33-23-27(5)43(49)37(41(33)47-39(29)31)38-42-34(24-28(6)44(38)50)30-14-16-36-32(40(30)48-42)18-22-46(8,52-36)20-10-12-26(3)4/h11-18,21-24,47-50H,9-10,19-20H2,1-8H3 |

InChI-Schlüssel |

VTFGIJSSZQHPNT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C1O)C3=C(C(=CC4=C3NC5=C4C=CC6=C5C=CC(O6)(C)CCC=C(C)C)C)O)NC7=C2C=CC8=C7C=CC(O8)(C)CCC=C(C)C |

Synonyme |

isisomahanine isomahanine mahanine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)

![2-(Hydroxymethyl)-3-[(E)-1-pentenyl]phenol](/img/structure/B1245067.png)

![4-[(3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1245078.png)